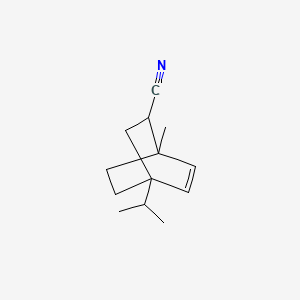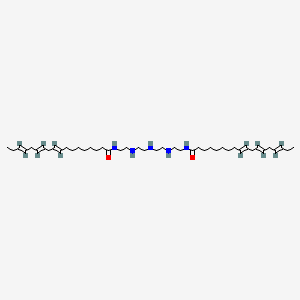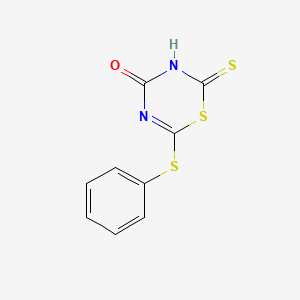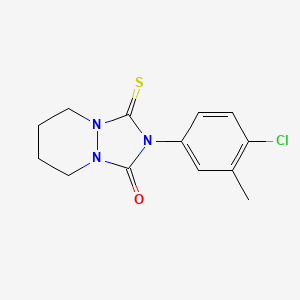![molecular formula C16H17ClN4S B12691787 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride CAS No. 3068-73-3](/img/structure/B12691787.png)
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride is a synthetic organic compound known for its vibrant color and applications in various fields. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-methylbenzothiazolium chloride. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with light and biological molecules. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell damage and death. This mechanism is particularly useful in photodynamic therapy for targeting cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- **4-[(Dimethylamino)phenyl]azo]benzoic acid succinimidyl ester
- **4-(Dimethylamino)azobenzene-4′-sulfonyl chloride
- **2-[[4-(Dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride
Comparison: 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride stands out due to its unique combination of the benzothiazolium ring and the azo group, which imparts distinct photophysical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in both scientific research and industrial processes.
Propiedades
Número CAS |
3068-73-3 |
|---|---|
Fórmula molecular |
C16H17ClN4S |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C16H17N4S.ClH/c1-19(2)13-10-8-12(9-11-13)17-18-16-20(3)14-6-4-5-7-15(14)21-16;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VAFSCZKBDCHCEG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)





![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
